molecular formula C14H22N2O B291399 N-[4-(dimethylamino)phenyl]hexanamide

N-[4-(dimethylamino)phenyl]hexanamide

Cat. No.: B291399
M. Wt: 234.34 g/mol
InChI Key: KMZLZOWRXONHKJ-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]hexanamide is a synthetic amide derivative characterized by a hexanamide backbone (C6H11CONH-) attached to a para-substituted phenyl ring bearing a dimethylamino group (-N(CH3)2).

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]hexanamide

InChI

InChI=1S/C14H22N2O/c1-4-5-6-7-14(17)15-12-8-10-13(11-9-12)16(2)3/h8-11H,4-7H2,1-3H3,(H,15,17)

InChI Key

KMZLZOWRXONHKJ-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=C(C=C1)N(C)C

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of hexanamide derivatives are highly dependent on substituents on the phenyl ring. Key analogs include:

Compound Name Substituent/Modification Molecular Weight Key Properties/Applications Reference
N-[4-(Dimethylamino)phenyl]hexanamide -N(CH3)2 at para position 220.3 g/mol Enhanced solubility, potential CNS activity
N-(4-Chlorophenyl)hexanamide -Cl at para position 215.7 g/mol Lower polarity; antimicrobial applications
N-(4-(2-(Dimethylamino)ethoxy)phenyl)hexanamide (24d) -OCH2CH2N(CH3)2 linker 278.2 g/mol Improved bioavailability; studied as a CNS agent
N-[4-(Benzotriazin-3-yl)phenyl]hexanamide 4-Oxo-1,2,3-benzotriazin-3-yl group 349.4 g/mol Enzyme inhibition (e.g., kinase targets)
N-(3-Methylphenyl)hexanamide -CH3 at meta position 205.3 g/mol Intermediate in agrochemical synthesis

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group increases solubility in polar solvents compared to chloro or methyl substituents .
  • Heterocyclic Additions : The benzotriazinyl group in 's compound introduces a planar heterocycle, likely influencing binding to enzymatic pockets .

Physicochemical Properties

  • Solubility: The dimethylamino group enhances aqueous solubility compared to non-polar analogs like N-(4-chlorophenyl)hexanamide. For instance, hexanamide derivatives with polar groups exhibit solubility >10 mg/mL in methanol/water mixtures .
  • Stability: Amide bonds generally resist hydrolysis under physiological conditions, but electron-rich aromatic rings (e.g., dimethylamino-substituted) may undergo oxidative metabolism .

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